molecular formula C5H7ClN2 B2663657 3-Chloro-1,5-dimethyl-1H-pyrazole CAS No. 51500-32-4

3-Chloro-1,5-dimethyl-1H-pyrazole

Cat. No.: B2663657
CAS No.: 51500-32-4
M. Wt: 130.58
InChI Key: ZOFUHMRPQNGBPG-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a chlorine atom at position 3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chloro-2,4-pentanedione with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has demonstrated that 3-Chloro-1,5-dimethyl-1H-pyrazole exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, revealing IC50 values in the micromolar range against these bacterial strains .

2.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines in human cell lines.

Case Study:
A series of experiments highlighted that modifications to the pyrazole core can enhance anti-inflammatory activity, with certain derivatives outperforming established anti-inflammatory drugs like diclofenac .

Agricultural Applications

3.1 Pesticide Development

This compound is utilized in the development of novel pesticides due to its effectiveness against a range of agricultural pests. Its derivatives often exhibit potent insecticidal and fungicidal activities.

Data Table: Efficacy of Pyrazole Derivatives as Pesticides

Compound NameTarget PestEfficacy (LD50)Reference
This compoundAedes aegypti (mosquito)25 mg/kg
5-Chloro-4-methyl-1H-pyrazoleSpodoptera frugiperda15 mg/kg
4-Iodo-3-methyl-1H-pyrazoleHelicoverpa armigera10 mg/kg

Biochemical Research

This compound has been employed as a biochemical probe to study enzyme mechanisms and interactions within metabolic pathways. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical research.

Case Study:
In a recent publication on enzyme inhibition, researchers demonstrated how this compound could selectively inhibit cyclooxygenase enzymes involved in inflammatory responses, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it often acts by interacting with specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .

Biological Activity

3-Chloro-1,5-dimethyl-1H-pyrazole is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have garnered attention due to their potential therapeutic applications. They exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anticancer properties. The biological effects are often attributed to their ability to interact with various molecular targets within the body.

Target Interactions

The precise molecular targets of this compound are not fully elucidated. However, it is known that pyrazole derivatives can interact with enzymes and receptors involved in critical biochemical pathways. Notably, this compound has been shown to inhibit D-amino acid oxidase (DAO), which plays a role in oxidative stress responses in cells.

Biochemical Pathways

The compound may influence multiple biochemical pathways due to its interactions with various enzymes and proteins. For instance, it has been observed to modulate pain signaling pathways by preventing formalin-induced tonic pain in experimental models. This suggests potential applications in pain management.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, compounds derived from pyrazoles have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicate that some pyrazole derivatives achieve IC50 values as low as 0.02–0.04 μM against COX-2 .

CompoundIC50 (μM)Activity
This compoundTBDTBD
Standard (Diclofenac)54.65Anti-inflammatory

Anticancer Activity

In addition to anti-inflammatory effects, pyrazole derivatives have been investigated for their anticancer properties. For instance, some compounds have displayed significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.08 μM to 49.85 μM . The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Effects : A series of synthesized pyrazole derivatives were tested for their anti-inflammatory activity in vivo and in vitro. Compounds exhibited edema inhibition percentages ranging from 78.9% to 96%, outperforming standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : A study on a new series of pyrazole derivatives showed promising results against MCF-7 breast cancer cells with IC50 values indicating strong antiproliferative effects (IC50 = 0.08 μM) .
  • Analgesic Properties : Research indicated that certain pyrazole compounds could effectively modulate pain pathways, providing a basis for further exploration as analgesics.

Properties

IUPAC Name

3-chloro-1,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFUHMRPQNGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871396
Record name 3-Chloro-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51500-32-4
Record name 3-Chloro-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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